

Chemical and Biological Profile of Antibacterial Agent 114

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Compound Focus: Antibacterial agent 114

Cat. No.: S12883892

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The table below summarizes the known chemical and biological data for **Antibacterial Agent 114**, also identified as "compound 1" [1].

Property	Description / Value
CAS Number	2733391-71-2 [1]
Molecular Formula	$C_{19}H_{14}N_4O$ [1]
Molecular Weight	314.34 g/mol [1]
Biological Activity	Potent antibacterial agent [1]
Research Use	For research use only. Not for human consumption [1]

Known Antibacterial Activity

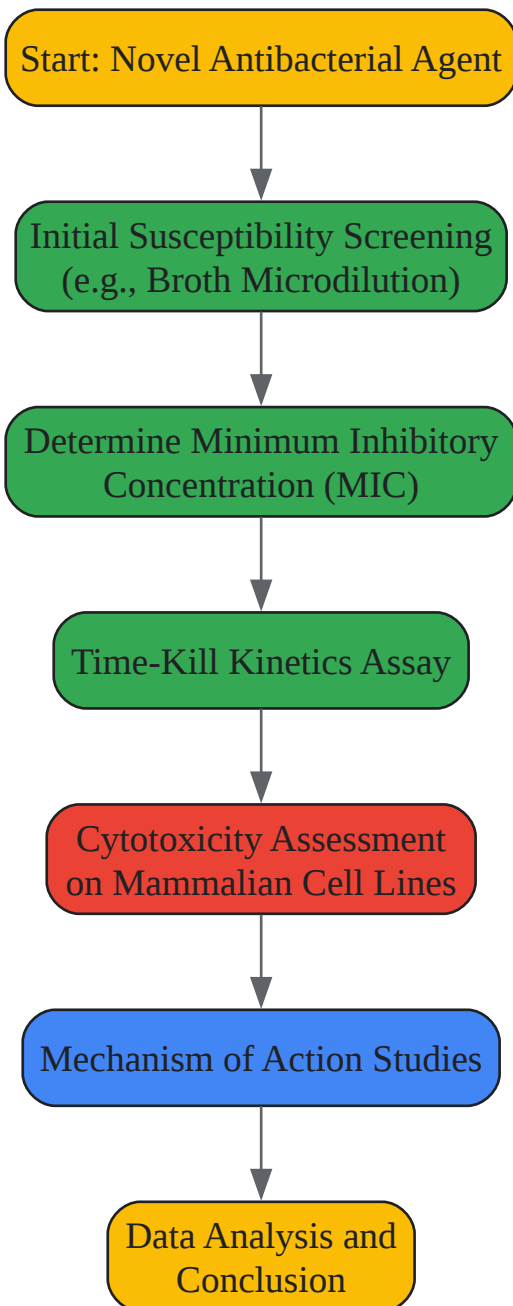
The primary available data for **Antibacterial Agent 114** is its Minimum Inhibitory Concentration (MIC) against a panel of bacterial microorganisms, as provided by the supplier [1]. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. These values are summarized in the table below.

Bacterial Microorganism	MIC (μM)
<i>Pseudomonas aeruginosa</i>	625
<i>Bacillus subtilis</i>	625
<i>Escherichia coli</i>	625
<i>Enterococcus faecalis</i>	625
<i>Salmonella typhimurium</i>	625
<i>Streptococcus mutans</i>	1250
<i>Staphylococcus aureus</i>	1250

Source: MedChemExpress (2025) [1]

Proposed Experimental Workflow for Characterization

Given the absence of a specific protocol, the following workflow outlines a general approach for the initial characterization of a novel antibacterial agent. You can adapt this framework for **Antibacterial Agent 114**.



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Stage 1: Initial Susceptibility Screening

- **Objective:** To confirm the compound's antibacterial activity against a standard panel of Gram-positive and Gram-negative bacteria [2] [3].
- **Proposed Method: Broth Microdilution Method**, a standard for MIC determination [4].

- Prepare serial two-fold dilutions of **Antibacterial Agent 114** in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Standardize the bacterial inoculum to approximately (5×10^5) CFU/mL and add to each well.
- Include growth control (bacteria, no compound) and sterility control (medium only) wells.
- Incubate the plate at $(35-37^\circ\text{C})$ for 16-20 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Stage 2: Time-Kill Kinetics Assay

- **Objective:** To determine whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to study the rate of killing [5].
- **Proposed Method:**
 - Expose a high-density bacterial culture (e.g., (10^6) CFU/mL) to the compound at concentrations like 1xMIC and 4xMIC.
 - Incubate the culture flasks under constant agitation.
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), remove samples.
 - Serially dilute the samples and plate them onto agar plates to enumerate viable bacteria (Colony Forming Units, CFU/mL).
 - Plot the \log_{10} CFU/mL versus time to generate a time-kill curve.

Stage 3: Cytotoxicity Assessment

- **Objective:** To evaluate the preliminary safety profile by assessing the compound's toxicity toward mammalian cells.
- **Proposed Method:**
 - Culture mammalian cell lines (e.g., HEK-293 or HepG2) in 96-well plates.
 - Treat the cells with a range of concentrations of **Antibacterial Agent 114** for 24-48 hours.
 - Use a cell viability assay like the MTT or AlamarBlue assay to measure metabolic activity.
 - Calculate the half-maximal cytotoxic concentration (CC_{50}). A high CC_{50} value relative to the MIC indicates a potentially favorable selectivity index.

Stage 4: Mechanism of Action Studies

- **Objective:** To identify the bacterial target or pathway affected by the compound.
- **Proposed Approaches:**

- **Cell Morphology Studies:** Use transmission electron microscopy (TEM) to observe changes in cell structure, such as cell wall thinning or membrane disruption [5].
- **Resistance Development Studies:** Serially passage bacteria in sub-inhibitory concentrations of the compound to see if resistance develops rapidly, which can offer indirect clues about the target [6].
- **Computer-Aided Drug Discovery (CADD):** Use molecular docking to predict the compound's binding affinity to known essential bacterial proteins [7].

Important Considerations for Research

- **Handling and Storage:** The compound should be stored under the recommended conditions provided by the supplier. Always refer to the Certificate of Analysis for specific handling instructions [1].
- **Beyond MIC:** The MIC is a starting point. Further studies, including those on biofilm eradication and efficacy in animal infection models, are crucial for comprehensive evaluation [2] [3].
- **Innovative Strategies:** The field is moving towards non-traditional approaches, such as antibiotic potentiators, bacteriophage therapy, and antimicrobial peptides, which could be relevant for future development of this agent [2] [6] [3].

How to Proceed Given Limited Data

The scarcity of peer-reviewed literature on **Antibacterial Agent 114** means researchers should:

- **Verify Supplier Data:** Treat the provided MIC data as preliminary and confirm all results through independent experiments.
- **Adopt Standard Protocols:** Follow established guidelines for antimicrobial susceptibility testing (e.g., from CLSI or EUCAST) to ensure results are reproducible and comparable.
- **Conduct Broad Profiling:** Prioritize experiments to fully characterize the compound's pharmacokinetics, toxicity, and mechanism of action.

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